7-Hydroxy-2-nitrofluoranthene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

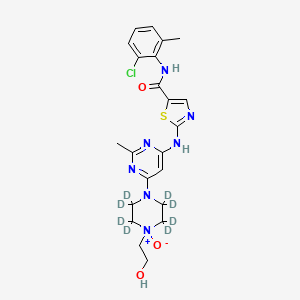

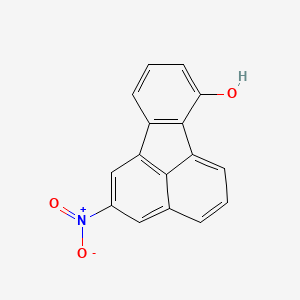

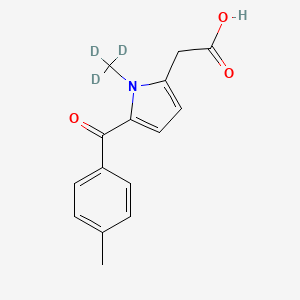

7-Hydroxy-2-nitrofluoranthene is a metabolite of 2-Nitrofluoranthene (2-NFA) . It has a molecular weight of 263.25 and a molecular formula of C16H9NO3 .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 7-Hydroxy-2-nitrofluoranthene, it is known to be a metabolite of 2-Nitrofluoranthene .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-nitrofluoranthene is represented by the formula C16H9NO3 . Unfortunately, there isn’t more detailed information available on its molecular structure.Applications De Recherche Scientifique

Structure Analysis and Mutagenicity : Studies on phenolic metabolites of nitrofluoranthenes, including 7-Hydroxy-2-nitrofluoranthene, have focused on their structural analysis using NMR spectroscopy and understanding their mutagenicity. This includes analyzing chemical shift data and mutagenicity relative to imine quinone formation and other factors (Evans, Deck, & Howard, 1994).

Metabolic Studies : Research has been conducted on the oxidative and reductive metabolism of nitrofluoranthenes by rat liver enzymes, providing insights into how these compounds are processed biologically (Belisario et al., 1990).

DNA Adduct Formation : Investigations into the metabolism of 2-nitrofluoranthene (2-NFA) have revealed its DNA adduct formation capabilities, particularly identifying a C8-substituted deoxyguanosine adduct. This highlights its potential genotoxic effects (Herreno-Saenz et al., 1992).

Atmospheric Formation and Reactions : Studies have shown that hydroxynitrofluoranthenes, like 7-Hydroxy-2-nitrofluoranthene, can form via photochemical reactions in the atmosphere. This research is crucial for understanding the environmental impact of these compounds (Kameda et al., 2012).

Fungal Metabolism : The metabolism of nitrofluoranthenes by fungi like Cunninghamella elegans has been studied, showing the transformation of these pollutants into different metabolites, which helps in understanding the environmental biodegradation of these compounds (Pothuluri et al., 1998).

Risk Assessment and NMR Analysis : NMR studies on nitrofluoranthenes, including 7-Hydroxy-2-nitrofluoranthene, have been conducted for environmental risk assessment and for facilitating the analysis of environmental samples suspected of containing these compounds (Squadrito et al., 1990).

Electroanalytical Determination : The voltammetric behavior of nitrofluoranthenes, including their determination and analysis in various solutions, has been explored, providing important analytical techniques for detecting these compounds in different environments (Cizek et al., 2007).

Propriétés

IUPAC Name |

2-nitrofluoranthen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO3/c18-14-6-2-4-11-13-8-10(17(19)20)7-9-3-1-5-12(15(9)13)16(11)14/h1-8,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCSPGBEEAVCOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675948 |

Source

|

| Record name | 2-Nitrofluoranthen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-nitrofluoranthene | |

CAS RN |

144386-82-3 |

Source

|

| Record name | 2-Nitrofluoranthen-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)